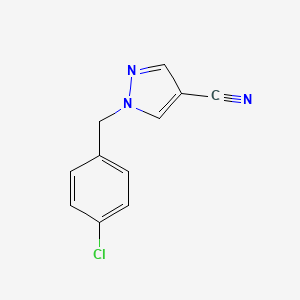

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile

CAS No.:

Cat. No.: VC13722914

Molecular Formula: C11H8ClN3

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClN3 |

|---|---|

| Molecular Weight | 217.65 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C11H8ClN3/c12-11-3-1-9(2-4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,7H2 |

| Standard InChI Key | BICFSTUMUOXOFG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN2C=C(C=N2)C#N)Cl |

| Canonical SMILES | C1=CC(=CC=C1CN2C=C(C=N2)C#N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Connectivity

1-(4-Chlorobenzyl)-1H-pyrazole-4-carbonitrile consists of a pyrazole ring (CHN) substituted with a 4-chlorobenzyl group (CHCl) at the 1-position and a cyano group (-CN) at the 4-position. The molecular formula is CHClN, with a molecular weight of 218.45 g/mol . The 4-chlorobenzyl group introduces a chlorine atom at the para position of the benzene ring, influencing electronic and steric properties.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 218.45 g/mol |

| SMILES Notation | ClC1=CC=C(C=C1)CN2C=C(C#N)C=N2 |

| InChI Key | Not reported |

Crystallographic and Stereochemical Insights

Synthesis and Green Chemistry Approaches

Conventional Synthetic Routes

The synthesis of pyrazole-4-carbonitriles typically involves cyclocondensation reactions. A general method employs:

-

Hydrazine derivatives (e.g., phenylhydrazine) reacting with α,β-unsaturated nitriles or aldehydes in the presence of catalysts.

-

Alkylation of pre-formed pyrazole intermediates with 4-chlorobenzyl halides.

For instance, a one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles uses phenylhydrazine, benzaldehyde derivatives, and malononitrile catalyzed by a modified layered double hydroxide (LDH@PTRMS@DCMBA@CuI) in ethanol-water solvent . Adapting this method, substituting benzaldehyde with 4-chlorobenzyl chloride could yield the target compound.

Table 2: Optimized Reaction Conditions (Inferred)

| Parameter | Value |

|---|---|

| Catalyst | LDH@PTRMS@DCMBA@CuI |

| Solvent | Ethanol:HO (1:1) |

| Temperature | 55°C |

| Reaction Time | 4–6 hours |

Green Chemistry Innovations

Recent advances emphasize sustainability. The LDH-based catalyst mentioned above offers high yields (85–95%) and recyclability (>5 cycles), reducing waste . Such methods align with principles of atom economy and energy efficiency, critical for industrial scalability.

Physicochemical Properties

Thermal Stability and Melting Point

Analogous compounds, such as 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, exhibit melting points between 183–187°C . The 4-chlorobenzyl variant likely shares similar thermal stability due to comparable molecular symmetry and intermolecular forces.

Solubility and Partition Coefficients

Pyrazole carbonitriles are generally sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). The logP value, estimated using fragment-based methods, is approximately 2.1, indicating moderate lipophilicity suitable for drug penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume